2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine
CAS No.: 79250-80-9
Cat. No.: VC3831230
Molecular Formula: C8H21NSi
Molecular Weight: 159.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79250-80-9 |
|---|---|
| Molecular Formula | C8H21NSi |
| Molecular Weight | 159.34 g/mol |
| IUPAC Name | 2-methyl-N-(trimethylsilylmethyl)propan-2-amine |
| Standard InChI | InChI=1S/C8H21NSi/c1-8(2,3)9-7-10(4,5)6/h9H,7H2,1-6H3 |
| Standard InChI Key | DHZPTXMPOAJTNM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC[Si](C)(C)C |
| Canonical SMILES | CC(C)(C)NC[Si](C)(C)C |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 2-methyl-N-(trimethylsilylmethyl)propan-2-amine, delineates its structure: a tert-butylamine group (2-methyl-2-propanamine) bonded to a trimethylsilylmethyl substituent. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₂₁NSi | PubChem |
| Molecular Weight | 159.34 g/mol | PubChem |
| InChI Key | DHZPTXMPOAJTNM-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CC(C)(C)NCSi(C)C | PubChem |
The tert-butyl group imparts significant steric hindrance, while the trimethylsilyl moiety enhances thermal stability and hydrophobicity. This combination influences reactivity, particularly in nucleophilic environments .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a nucleophilic substitution reaction between 2-methyl-2-propanamine (tert-butylamine) and trimethylsilyl chloride (TMSCI) under anhydrous conditions. A base such as triethylamine is employed to neutralize hydrochloric acid (HCl) byproducts:
This reaction proceeds via an mechanism, where the amine’s lone pair attacks the electrophilic silicon center . Industrial-scale production often utilizes continuous flow reactors to optimize yield (typically 75–85%) and minimize side reactions.
Purification and Characterization
Post-synthesis, the product is purified via fractional distillation under reduced pressure (boiling point: ~120°C at 10 mmHg). Analytical confirmation employs:
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Gas Chromatography-Mass Spectrometry (GC-MS): To verify purity (>95%) and molecular ion peaks (m/z 159).
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Nuclear Magnetic Resonance (NMR): NMR shows singlet peaks for tert-butyl (δ 1.2 ppm) and trimethylsilyl groups (δ 0.1 ppm).
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Method |
|---|---|---|
| Melting Point | -45°C | Differential Scanning Calorimetry |
| Boiling Point | 120°C (10 mmHg) | Distillation |
| Solubility in Water | <0.1 g/L (20°C) | Turbidimetry |
| LogP (Octanol-Water) | 3.2 | Chromatography |
The compound’s hydrophobicity (LogP = 3.2) facilitates its use in non-polar solvents like hexane or toluene. Its thermal stability (<5% decomposition at 200°C) suits high-temperature applications .
Applications in Scientific Research
Organic Synthesis
The compound serves as:
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Protecting Group: Shields primary amines during multi-step syntheses, with subsequent deprotection using fluoride ions (e.g., TBAF).
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Silylation Reagent: Converts hydroxyl groups to trimethylsilyl ethers for GC-MS analysis, enhancing volatility.
Pharmaceutical Intermediates
Its steric bulk enables selective alkylation in drug synthesis. For example, it intermediates antiviral agents by modulating nucleoside analog reactivity .
Materials Science
Incorporated into silicones, it improves thermal resistance in polymers (e.g., engine gaskets) and adhesives .
Biological and Toxicological Considerations
Limited data exist on its bioactivity, but structural analogs suggest:
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Enzyme Inhibition: Potential interference with cytochrome P450 enzymes due to silicon’s electronegativity.
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Cytotoxicity: In vitro studies on HepG2 cells indicate moderate toxicity (IC₅₀ = 50 μM), likely via membrane disruption .
Safety Protocols:
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Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.
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Store under nitrogen to preclude hydrolysis.
Comparative Analysis with Analogous Compounds
| Compound | Structure | Key Difference | Application |
|---|---|---|---|
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Contains trifluoroacetyl group | Higher reactivity | GC-MS derivatization |
| Trimethylsilyl cyanide | Cyano functional group | Electrophilic cyanide | Nitrile synthesis |
The tert-butyl group in 2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine reduces unintended side reactions compared to smaller analogs, favoring controlled syntheses .
Future Research Directions
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Catalytic Applications: Investigate its role in asymmetric catalysis, leveraging silicon’s Lewis acidity.
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Biological Screening: Expand toxicity profiling across cell lines and in vivo models.
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Green Synthesis: Develop aqueous-phase silylation methods to reduce solvent waste.
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